molecular formula C8H8N2O B1449874 7-Methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1363382-40-4

7-Methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1449874
CAS RN: 1363382-40-4
M. Wt: 148.16 g/mol
InChI Key: BOTAQFSSFRYBON-UHFFFAOYSA-N
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Description

7-Methoxy-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H8N2O . It is an off-white solid and is used in various chemical reactions .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various scientific literature . The methods for the synthesis of pyrimidines are diverse and include reactions with amines .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine consists of a pyrrole ring fused to a pyridine nucleus . The InChI code for this compound is 1S/C8H7IN2O/c1-12-8-7-5 (2-3-10-8)6 (9)4-11-7/h2-4,11H,1H3 .


Physical And Chemical Properties Analysis

7-Methoxy-1H-pyrrolo[3,2-c]pyridine is an off-white solid . It has a molecular weight of 220.23 . The compound should be stored at a temperature between 0-5°C .

Scientific Research Applications

Drug Discovery

The 7-azaindole building block, which includes 7-METHOXY-5-AZAINDOLE, has attracted considerable interest in the field of drug discovery . Because of their powerful medicinal properties, the development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research .

Pharmacophores for Therapeutic Targets

7-azaindoles, including 7-METHOXY-5-AZAINDOLE, are potential pharmacophores for various therapeutic targets . They are used in the development of drugs that interact with these targets to produce a therapeutic effect .

Kinase Inhibitors

The indole/azaindole/oxindole moieties, which include 7-METHOXY-5-AZAINDOLE, are important key pharmacophores of many bioactive compounds and are generally used as excellent scaffolds for drug discovery in medicinal chemistry . They are used in the development of ATP-competitive kinase inhibitors .

Cancer Treatment

Kinase inhibitors bearing the indole/azaindole/oxindole scaffold, including 7-METHOXY-5-AZAINDOLE, have been approved for the treatment of diseases, including cancer . They play an essential role in the regulation of cell proliferation, apoptosis, metabolism, and other critical physiological processes .

HIV Entry Inhibitors

7-METHOXY-5-AZAINDOLE can be used as a reactant for the preparation of indole sulfonamides, which are HIV entry inhibitors . These inhibitors prevent the virus from entering host cells, thereby preventing infection .

Suzuki-Myaura Cross-Coupling Reaction

7-METHOXY-5-AZAINDOLE can be used in the Suzuki-Myaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds .

Safety And Hazards

The safety data sheet for 7-Methoxy-1H-pyrrolo[3,2-c]pyridine suggests that it should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

7-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-5-9-4-6-2-3-10-8(6)7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTAQFSSFRYBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CN=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285417
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1H-pyrrolo[3,2-c]pyridine

CAS RN

1363382-40-4
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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